4-((2-Hydroxyethoxy)carbonyl)benzoic acid, also known as p-[(2-hydroxyethoxy)carbonyl]benzoic acid, is a small organic molecule synthesized through various methods, including esterification reactions between 4-hydroxybenzoic acid and 2-chloroethoxycarbonyl chloride []. Researchers have also explored its synthesis using greener methodologies, such as microwave-assisted reactions, to improve efficiency and reduce environmental impact [].
Several studies have investigated the potential biological activities of 4-((2-hydroxyethoxy)carbonyl)benzoic acid and its derivatives. These studies suggest various potential applications, including:
-((2-Hydroxyethoxy)carbonyl)benzoic acid has been explored for potential applications in material science, such as:
4-((2-Hydroxyethoxy)carbonyl)benzoic acid, with the chemical formula C10H10O5 and a molecular weight of 210.18 g/mol, is a dicarboxylic acid monoester. It results from the condensation of one carboxyl group of terephthalic acid with a hydroxyethoxy carbonyl group . This compound is notable for its solubility in various solvents, categorized as very soluble, with a solubility of approximately 6.37 mg/ml in water . Its structure features a benzoic acid moiety linked to a hydroxyethoxy group, contributing to its unique chemical properties.
MHET acts as a key intermediate in the biodegradation pathway of PET by specific bacteria. These bacteria utilize PETase to break down PET into MHET (Equation 1). Subsequently, MHETase acts on MHET to convert it back into its original components, TPA and ethylene glycol (Equation 2). This process helps degrade PET waste and potentially contributes to environmental remediation.
These reactions are essential for its utility in organic synthesis and pharmaceutical applications.
The compound has shown potential biological activities, particularly as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering glucagon levels . Additionally, its interactions with biological systems suggest it may have implications in metabolic pathways.
Several methods exist for synthesizing 4-((2-Hydroxyethoxy)carbonyl)benzoic acid:
These methods reflect the compound's versatility and importance in synthetic organic chemistry.
4-((2-Hydroxyethoxy)carbonyl)benzoic acid serves several applications:
Interaction studies involving 4-((2-Hydroxyethoxy)carbonyl)benzoic acid focus on its behavior within biological systems and its reactivity with other compounds. Notably, research indicates that this compound does not significantly inhibit key cytochrome P450 enzymes, suggesting a favorable safety profile when used pharmacologically . Its high bioavailability score further supports its potential as a therapeutic agent.
Several compounds share structural similarities with 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Terephthalic Acid | Contains benzoic acid moiety | No hydroxyethoxy group; primarily used in plastics |
Ethylene Glycol Benzoate | Hydroxyethyl group present | Used mainly as a plasticizer; lower biological activity |
2-Hydroxybenzoic Acid | Hydroxyl group on benzene ring | More acidic; used in pharmaceuticals |
The unique combination of the hydroxyethoxy group and benzoic acid structure sets 4-((2-Hydroxyethoxy)carbonyl)benzoic acid apart from these similar compounds, particularly regarding its specific applications in medicinal chemistry and potential biological activities.